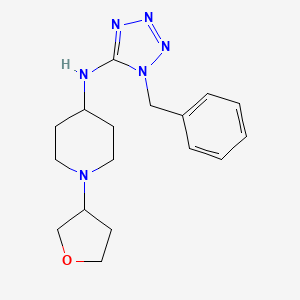![molecular formula C14H16N6O2 B7439478 7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7439478.png)
7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione, also known as CP-868,596, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.
Wirkmechanismus
7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione works by binding to the ATP-binding site of the EGFR tyrosine kinase, which prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione has been shown to have potent inhibitory effects on the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer therapy. Additionally, 7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione has been shown to have minimal toxicity in normal cells, which is an important consideration in the development of cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione is its potency and selectivity for the EGFR tyrosine kinase. This makes it a useful tool for studying the role of this enzyme in cancer biology. However, one limitation of 7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione. One area of interest is the development of new analogs that have improved potency and pharmacokinetic properties. Another area of interest is the use of 7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione in combination with other cancer therapies to improve treatment outcomes. Finally, there is interest in exploring the use of 7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione in the treatment of other diseases that involve the EGFR tyrosine kinase, such as non-small cell lung cancer.
Synthesemethoden
The synthesis of 7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione involves a multi-step process that begins with the reaction of 2,6-dimethyl-4-chloropyrimidine with sodium methoxide to form 2,6-dimethyl-4-methoxypyrimidine. This intermediate is then reacted with 1,3-dimethyl-2-nitroguanidine to form 7-(2,6-dimethyl-4-pyrimidinyl)guanine. The final step involves the reaction of this compound with 2,6-dioxo-3,4-dihydropyrimidine to form 7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione.
Wissenschaftliche Forschungsanwendungen
7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of the EGFR tyrosine kinase. This enzyme is overexpressed in many types of cancer, and its inhibition has been shown to be an effective strategy for cancer treatment.
Eigenschaften
IUPAC Name |
7-[(2,6-dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-8-5-10(17-9(2)16-8)6-20-7-15-12-11(20)13(21)19(4)14(22)18(12)3/h5,7H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCGRUDCHLGMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (E)-4-[[1-[2-(dimethylamino)-2-oxoethyl]triazole-4-carbonyl]amino]but-2-enoate](/img/structure/B7439397.png)
![6-[4-(2,3-dihydroindol-1-ylmethyl)piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7439399.png)
![methyl (E)-4-[[2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)acetyl]amino]but-2-enoate](/img/structure/B7439413.png)
![N-[4-(ethylsulfonylamino)-3-methylphenyl]-1-methylpiperazine-2-carboxamide](/img/structure/B7439417.png)
![methyl (E)-4-[2-[4-(4-fluorophenyl)piperazin-1-yl]propanoylamino]but-2-enoate](/img/structure/B7439427.png)
![(1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B7439428.png)
![methyl (E)-4-[[1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carbonyl]amino]but-2-enoate](/img/structure/B7439434.png)
![1-benzoyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylpiperidine-3-carboxamide](/img/structure/B7439439.png)

![3-(aminomethyl)-N-[1-(2,6-difluorophenyl)cyclobutyl]-1,2-oxazole-4-carboxamide](/img/structure/B7439451.png)
![4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one](/img/structure/B7439453.png)
![1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea](/img/structure/B7439463.png)
![Sodium;5-methyl-3-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)carbamoyl]hexanoate](/img/structure/B7439471.png)
![4-cyclobutyl-2-methyl-N-[2-methyl-5-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide](/img/structure/B7439492.png)